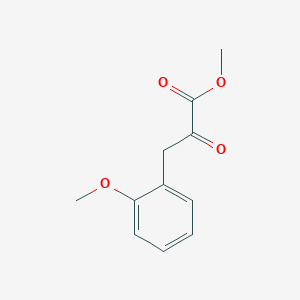
Methyl 3-(2-methoxyphenyl)-2-oxopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(2-methoxyphenyl)-2-oxopropanoate: is an organic compound with a molecular formula of C11H12O4. It is a derivative of phenylpropanoic acid and is characterized by the presence of a methoxy group attached to the phenyl ring and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Esterification Reaction: One common method to synthesize methyl 3-(2-methoxyphenyl)-2-oxopropanoate involves the esterification of 3-(2-methoxyphenyl)-2-oxopropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Claisen Condensation: Another synthetic route involves the Claisen condensation of ethyl acetate with 2-methoxybenzaldehyde, followed by hydrolysis and esterification to yield the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes using automated reactors. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Methyl 3-(2-methoxyphenyl)-2-oxopropanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for the introduction of various substituents. Common reagents include halogens and nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed:
Oxidation: 3-(2-methoxyphenyl)-2-oxopropanoic acid.
Reduction: 3-(2-methoxyphenyl)-2-hydroxypropanoate.
Substitution: 3-(2-bromo-2-methoxyphenyl)-2-oxopropanoate.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Methyl 3-(2-methoxyphenyl)-2-oxopropanoate is used as an intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.
Medicine:
Drug Development: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory conditions.
Industry:
Polymer Production: The compound is utilized in the production of specialty polymers and resins with specific properties.
Mécanisme D'action
The mechanism of action of methyl 3-(2-methoxyphenyl)-2-oxopropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester functional group can undergo hydrolysis to release active metabolites that exert biological effects. The methoxy group on the phenyl ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Methyl 3-(2-hydroxyphenyl)-2-oxopropanoate: Similar structure but with a hydroxyl group instead of a methoxy group.
Ethyl 3-(2-methoxyphenyl)-2-oxopropanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 3-(4-methoxyphenyl)-2-oxopropanoate: Similar structure but with the methoxy group at the para position.
Uniqueness: Methyl 3-(2-methoxyphenyl)-2-oxopropanoate is unique due to the specific positioning of the methoxy group on the ortho position of the phenyl ring, which influences its reactivity and interaction with other molecules. This structural feature can lead to distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C11H12O4 |
|---|---|
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
methyl 3-(2-methoxyphenyl)-2-oxopropanoate |
InChI |
InChI=1S/C11H12O4/c1-14-10-6-4-3-5-8(10)7-9(12)11(13)15-2/h3-6H,7H2,1-2H3 |
Clé InChI |
ZRNWTUQOAISADD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1CC(=O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















